molecular formula C18H25N3S B6523918 3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 423143-27-5

3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No. B6523918
CAS RN: 423143-27-5
M. Wt: 315.5 g/mol
InChI Key: QCJPRMJXDIUYRI-UHFFFAOYSA-N
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Description

Compounds with a piperidine ring, such as 3,5-dimethylpiperidine, are often used in the synthesis of pharmaceuticals and other organic compounds . They belong to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of 3,5-dimethylpiperidine, a related compound, is typically achieved by the hydrogenation of 3,5-dimethylpyridine . Both diastereomers also arise from the reduction of 3,5-dimethylpyridine with lithium triethylborohydride .


Molecular Structure Analysis

The molecular structure of these compounds often includes a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3,5-dimethylpiperidine is a colorless liquid with a density of 0.853 g/mL and a boiling point of 144 °C .

Safety and Hazards

Safety and hazard information would depend on the specific compound. For example, 3,5-dimethylpiperidine is flammable and may cause skin and eye irritation .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Piperidine derivatives are a focus of ongoing research due to their importance in medicinal chemistry .

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-11-8-12(2)10-21(9-11)17-16-14-6-4-5-7-15(14)22-18(16)20-13(3)19-17/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJPRMJXDIUYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C3C4=C(CCCC4)SC3=NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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